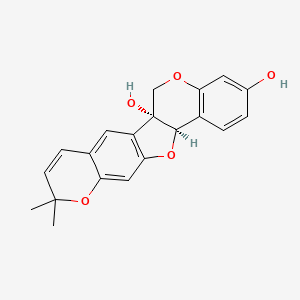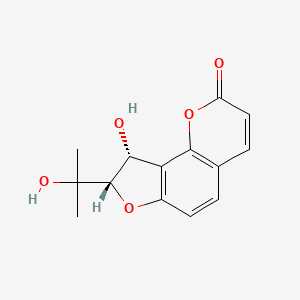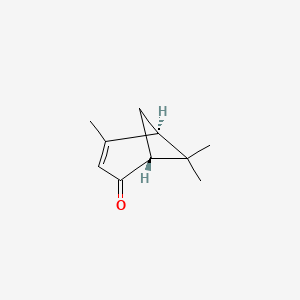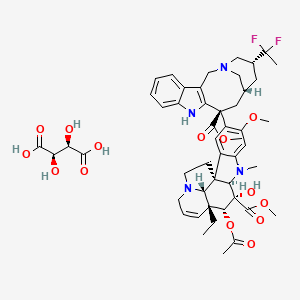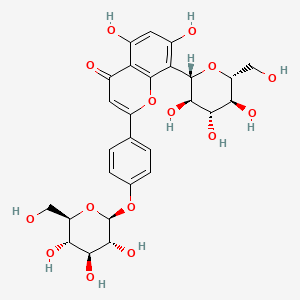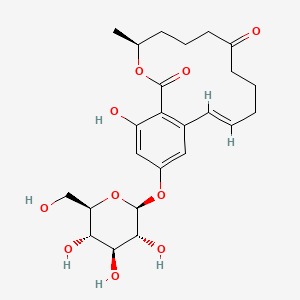
Canagliflozin Related Impurity 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
an impurity of Canagliflozin
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Pachore et al. (2017) identified multiple sources of anticipated process and degradation impurities of Canagliflozin during its laboratory optimization and commercial scale manufacturing process. This research is crucial for understanding the synthesis and characterization of Canagliflozin and its impurities, including impurity 10, which is vital for ensuring the quality and safety of the drug (Pachore et al., 2017).
Eco-Friendly Chromatographic Assay Development
- Emam and Emam (2022) developed a high-performance chromatographic assay for Canagliflozin, focusing on its ecofriendly appraisal and the identification of toxic impurities. This study contributes to the development of more sustainable and efficient methods for analyzing Canagliflozin and its impurities, including impurity 10 (Emam & Emam, 2022).
Electrochemical Analysis
- Vymyslický et al. (2021) highlighted the use of electrochemical flow cells for oxidative-stress testing of Canagliflozin. This alternative method provides insights into the stability and degradation of Canagliflozin, including its impurities, which is essential for understanding the drug's stability and potential impurity formation mechanisms (Vymyslický et al., 2021).
Metabolomics and Proteomics Analysis
- Nakano et al. (2020) conducted a multi-omics analysis of metabolomics and absolute quantification proteomics to study the effects of Canagliflozin on hepatocellular carcinoma cells. This research sheds light on the metabolic pathways affected by Canagliflozin and its impurities, offering potential insights into the broader implications of these substances (Nakano et al., 2020).
Molecular Mechanisms and Cardiovascular Implications
- Kondo et al. (2021) explored the direct effects of Canagliflozin on myocardial redox signaling in humans, providing valuable information on the molecular mechanisms and potential cardiovascular implications of Canagliflozin and its related impurities (Kondo et al., 2021).
Propriétés
Numéro CAS |
1799552-91-2 |
|---|---|
Nom du produit |
Canagliflozin Related Impurity 10 |
Formule moléculaire |
C24H25FO6S |
Poids moléculaire |
460.53 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
β-D-Glucopyranose, 1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



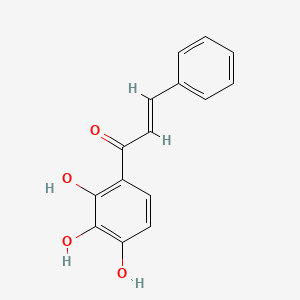
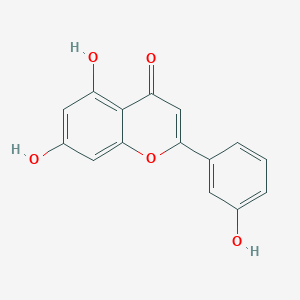
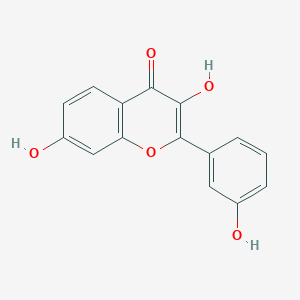
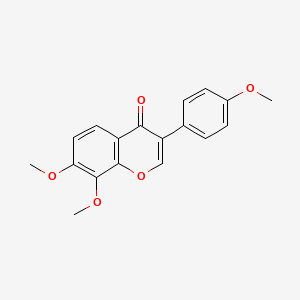
![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)
